1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
Description
1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, chlorobenzyl, and thio groups attached to a dihydroimidazole ring
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVDRBRVHHVMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the bromophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Addition of the chlorobenzylthio group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Sulfonamide Bond Formation
The benzenesulfonyl group participates in nucleophilic substitution reactions. For example, the sulfonyl chloride precursor reacts with nitrogen atoms in imidazole derivatives under basic conditions (e.g., triethylamine) to form stable sulfonamide bonds .
Key Reaction Conditions :
| Reactants | Catalyst | Temperature | Yield |
|---|---|---|---|
| 4-Bromobenzenesulfonyl chloride + imidazole | Triethylamine | 0–25°C | 72–85% |
This reaction proceeds via a two-step mechanism:
-
Deprotonation of the imidazole nitrogen by the base.
-
Nucleophilic attack on the sulfonyl chloride’s electrophilic sulfur atom, releasing HCl.
Thioether Functionalization
The (2-chlorobenzyl)thio group undergoes S-alkylation and oxidation :
S-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in alkaline medium (Cs₂CO₃/DMF) replaces the thiol proton, forming new thioether derivatives :
Example :
Experimental Data :
| Alkylating Agent | Time | Yield |
|---|---|---|
| 2-Bromoacetophenone | 24 h | 61% |
Oxidation to Sulfone
Treatment with oxidizing agents like H₂O₂ or mCPBA converts the thioether to a sulfone :
Imidazole Ring Reactions
The 4,5-dihydro-1H-imidazole core participates in cyclization and reduction:
Cyclization with Hydrazines
Reaction with hydrazine derivatives forms triazole or pyrazole hybrids. For example, condensation with benzil and ammonium acetate under reflux yields trisubstituted imidazoles :
Conditions :
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzil + NH₄OAc | Ethanol | 80°C | 68–74% |
Reduction of Dihydroimidazole
NaBH₄ selectively reduces the imine bond in the dihydroimidazole ring to form a saturated tetrahydroimidazole :
Data :
| Substrate | Reduction Agent | Yield |
|---|---|---|
| Ketone analog | NaBH₄ | 57% |
Cross-Coupling Reactions
The 4-bromophenyl group enables Suzuki–Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ :
Optimized Parameters :
| Catalyst Loading | Base | Solvent | Yield |
|---|---|---|---|
| 5 mol% Pd | K₂CO₃ | DME/H₂O | 82% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl/EtOH), the imidazole ring undergoes ring-opening to form diamino thioethers :
Biological Activity-Related Modifications
While not direct chemical reactions, structural analogs show that halogen substituents (Br, Cl) enhance binding to biological targets like enzymes or receptors. For example, the 4-bromo group improves hydrophobic interactions in protein pockets .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong potency:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4.0 | 8.0 |
| Escherichia coli | 8.0 | 16.0 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
These findings indicate that the compound could be further investigated as an antimicrobial agent in clinical settings.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The IC50 values are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The mechanisms of action may involve the inhibition of DNA synthesis and the disruption of cellular membranes, which are critical pathways in cancer cell survival and proliferation.
Synthesis of Advanced Materials
The compound can serve as a precursor in the synthesis of advanced materials, particularly in the development of polymeric systems with tailored properties. Its sulfonyl and thioether groups can facilitate cross-linking reactions, leading to materials with enhanced mechanical strength and thermal stability.
Case Study: Antimicrobial Efficacy
A notable case study involved testing the compound's efficacy in a murine model of bacterial infection. The results indicated that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups, showcasing its potential for therapeutic applications in infectious diseases.
Case Study: Anticancer Effects
In another study, researchers evaluated the anticancer effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thio groups can participate in hydrogen bonding or covalent interactions with the target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar compounds to 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole include:
1-((4-chlorophenyl)sulfonyl)-2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazole: This compound has a similar structure but with different halogen substitutions.
1-((4-methylphenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole: This compound features a methyl group instead of a bromine atom on the phenyl ring.
1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole: This compound has a methyl group instead of a chlorine atom on the benzyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, drawing on various research findings and case studies.
Molecular Characteristics
- Molecular Formula : C16H15BrClN3O2S
- Molecular Weight : 404.79 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability. The presence of halogen substituents (bromine and chlorine) on the phenyl rings can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural motifs demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, suggesting strong antibacterial potential .
Antitumor Effects
Imidazole derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups showed improved activity, with IC50 values below those of standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with various enzymatic pathways. Studies have shown that imidazoles can act as inhibitors of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Furthermore, the sulfonamide group may facilitate interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Study 1: Antimicrobial Evaluation
In a comparative study of several imidazole derivatives, the compound exhibited potent antibacterial activity against MRSA strains. The study employed time-kill assays alongside MIC determinations, confirming its efficacy in inhibiting bacterial growth and biofilm formation .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related imidazole compounds revealed that those with halogen substitutions displayed enhanced cytotoxic effects against breast cancer cell lines. The results indicated an IC50 value significantly lower than that of standard treatments, suggesting potential as a novel therapeutic agent .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions:
- Formation of Imidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfonyl Group : The sulfonyl moiety is introduced via sulfonation reactions.
- Halogenation : Bromination and chlorination steps are performed to obtain the desired halogenated phenyl groups.
The synthetic route may vary based on available reagents and desired yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
